5-Allyl-5-(2-methylallyl)barbituric acid
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Overview
Description
5-Allyl-5-(2-methylallyl)barbituric acid is a derivative of barbituric acid, a compound known for its diverse pharmacological and biological applications.
Preparation Methods
The synthesis of 5-Allyl-5-(2-methylallyl)barbituric acid typically involves the reaction of barbituric acid with allyl and methylallyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the halide groups are replaced by the allyl and methylallyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
5-Allyl-5-(2-methylallyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst.
Substitution: The allyl and methylallyl groups can be substituted with other functional groups through reactions with appropriate reagents. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.
Scientific Research Applications
5-Allyl-5-(2-methylallyl)barbituric acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Allyl-5-(2-methylallyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Similar compounds to 5-Allyl-5-(2-methylallyl)barbituric acid include:
Methohexital: This compound has an allyl group and a methylpentynyl group, used primarily as an anesthetic.
Properties
IUPAC Name |
5-(2-methylprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4H,1-2,5-6H2,3H3,(H2,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGSCSLYOYXDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1(C(=O)NC(=O)NC1=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66941-74-0 |
Source
|
Record name | Barbituric acid, 5-allyl-5-(2-methylallyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066941740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BARBITURIC ACID, 5-ALLYL-5-(2-METHYLALLYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLP32H7G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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